molecular formula C21H20O12 B1234083 4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy- CAS No. 19254-30-9

4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy-

Cat. No.: B1234083
CAS No.: 19254-30-9
M. Wt: 464.4 g/mol
InChI Key: YLWQTYZKYGNKPI-CXWQUDHASA-N
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Description

4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy- is a complex organic compound known for its diverse biological and chemical properties. This compound is a type of flavonoid, which are known for their antioxidant activities and potential health benefits. It is found in various plants and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy- typically involves the use of palladium-catalyzed coupling reactions. For instance, the activation of bromochromones by palladium insertion into the carbon–halogen bond can lead to the formation of vinylated chromones . This method allows for the clean introduction of substituents into the chromone ring system.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar catalytic processes on a larger scale. The use of eco-friendly and efficient catalysts, such as triethanolamine, has been explored for the rapid and green synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, halogenating agents, and various organic solvents. Reaction conditions often involve moderate temperatures and controlled environments to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, vinylated chromones are a common product when using palladium-catalyzed coupling reactions .

Scientific Research Applications

4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways related to inflammation and oxidative stress. The hydroxyl groups in the compound play a crucial role in its antioxidant activity, scavenging free radicals and protecting cells from damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy- apart is its specific glucopyranosyloxy substitution, which may enhance its solubility and bioavailability compared to other flavonoids. This unique structure could potentially lead to more effective therapeutic applications.

Properties

IUPAC Name

3,5,7-trihydroxy-2-[4-hydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-3-7(1-2-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWQTYZKYGNKPI-CXWQUDHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940916
Record name 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19254-30-9
Record name Quercetin 3'-O-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019254309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy-
Reactant of Route 2
4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy-
Reactant of Route 3
4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy-
Reactant of Route 4
4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy-
Reactant of Route 5
4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy-
Reactant of Route 6
4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy-

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